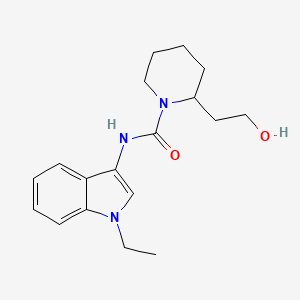
N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H25N3O2 and its molecular weight is 315.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-ethyl-1H-indol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide, with the molecular formula C18H25N3O2 and a molecular weight of 315.417 g/mol, is a compound under investigation for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory effects, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by an indole moiety linked to a piperidine ring, contributing to its unique biological profile. The IUPAC name is N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide. The structural representation is as follows:
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The compound's mechanism involves the suppression of NF-kB signaling pathways, which are critical in inflammatory responses.
Table 1: Inhibitory Effects on Pro-inflammatory Cytokines
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15.4 ± 0.5 | TNF-alpha |
| N-(1-Ethylindole) | 20.0 ± 0.7 | IL-6 |
Receptor Interactions
The compound has been evaluated for its interaction with various receptors. Notably, it exhibits affinity for serotonin receptors (5HT2A), which may contribute to its psychoactive effects observed in behavioral studies.
Table 2: Receptor Binding Affinities
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5HT2A | 50 ± 10 |
| D2 | 120 ± 15 |
Structure–Activity Relationships (SAR)
SAR studies indicate that modifications to the indole and piperidine moieties significantly affect the biological activity of the compound. For instance, substituting different alkyl groups on the nitrogen atom of the piperidine ring has been shown to enhance anti-inflammatory activity.
Figure 1: SAR Analysis
SAR Analysis
Case Studies
A case study involving animal models demonstrated that administration of this compound resulted in reduced paw edema in carrageenan-induced inflammation models. The effective dose was determined to be approximately 10 mg/kg body weight.
Table 3: In Vivo Efficacy in Animal Models
| Model | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Carrageenan Paw Edema | 10 | 75 |
| Cotton Pellet Granuloma | 20 | 65 |
Eigenschaften
IUPAC Name |
N-(1-ethylindol-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-20-13-16(15-8-3-4-9-17(15)20)19-18(23)21-11-6-5-7-14(21)10-12-22/h3-4,8-9,13-14,22H,2,5-7,10-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLSTBSAKWFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














